molecular formula C21H20N2O2S B10956167 N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B10956167
M. Wt: 364.5 g/mol
InChI Key: XPSGGCQHGRAWIT-UHFFFAOYSA-N
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Description

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE typically involves the reaction of 5-methylindole with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Indol-3-ylmethyl)-2-naphthalenesulfonamide
  • N-(2-Methyl-1H-indol-3-ylmethyl)-2-naphthalenesulfonamide
  • N-(5-Methoxy-1H-indol-3-ylmethyl)-2-naphthalenesulfonamide

Uniqueness

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-2-NAPHTHALENESULFONAMIDE is unique due to the presence of the 5-methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H20N2O2S/c1-15-6-9-21-20(12-15)18(14-22-21)10-11-23-26(24,25)19-8-7-16-4-2-3-5-17(16)13-19/h2-9,12-14,22-23H,10-11H2,1H3

InChI Key

XPSGGCQHGRAWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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